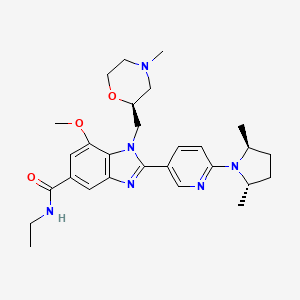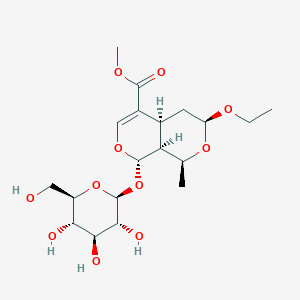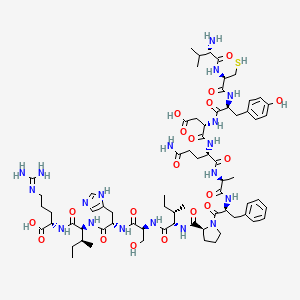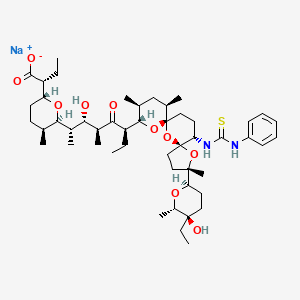
Antitrypanosomal agent 12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitrypanosomal agent 12 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease affects millions of people and animals, particularly in tropical regions. The compound has shown promising results in inhibiting the growth and proliferation of Trypanosoma species, making it a potential candidate for therapeutic use.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitrypanosomal agent 12 typically involves multiple steps, starting from acyclic starting materials. One common route includes the following steps:
Condensation and Ring Closure: The initial step involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure to form intermediate compounds.
Aromatization: The intermediate compounds undergo aromatization to stabilize the structure.
S-Methylation: The next step involves S-methylation to introduce methylsulfonyl groups.
Oxidation: The methylsulfonyl compounds are then oxidized to enhance their reactivity.
Formation of Guanidines: Finally, the compounds are reacted with suitable amines to form guanidines, completing the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions
Antitrypanosomal agent 12 undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for enhancing the reactivity of intermediate compounds.
Reduction: Used to modify specific functional groups within the compound.
Substitution: Commonly employed to introduce or replace functional groups, enhancing the compound’s efficacy.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially enhanced antitrypanosomal activity .
科学研究应用
Antitrypanosomal agent 12 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand the biology of Trypanosoma species and their interactions with host organisms.
Medicine: Investigated for its potential as a therapeutic agent to treat trypanosomiasis and other parasitic diseases.
Industry: Utilized in the development of diagnostic tools and treatments for parasitic infections.
作用机制
The mechanism of action of Antitrypanosomal agent 12 involves targeting specific molecular pathways within the Trypanosoma parasites. The compound interferes with the parasite’s ability to synthesize essential biomolecules, leading to cell death. Key molecular targets include enzymes involved in DNA replication and repair, as well as proteins critical for maintaining cellular structure and function .
相似化合物的比较
Similar Compounds
Melarsoprol: An arsenic-based compound used to treat late-stage trypanosomiasis.
Pentamidine: A diamidine compound effective against early-stage trypanosomiasis.
Nifurtimox: A nitrofuran compound used in combination therapy for trypanosomiasis.
Uniqueness
Antitrypanosomal agent 12 is unique due to its high selectivity and low toxicity compared to existing treatments. It exhibits potent activity against multiple Trypanosoma species and has a favorable pharmacokinetic profile, making it a promising candidate for further development .
属性
分子式 |
C49H77N2NaO10S |
|---|---|
分子量 |
909.2 g/mol |
IUPAC 名称 |
sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7S,9S,10S,12R,15S)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3,10,12-trimethyl-15-(phenylcarbamothioylamino)-4,6,8-trioxadispiro[4.1.57.35]pentadecan-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate |
InChI |
InChI=1S/C49H78N2O10S.Na/c1-11-35(44(54)55)37-20-19-28(4)42(58-37)32(8)40(52)31(7)41(53)36(12-2)43-29(5)27-30(6)48(59-43)24-21-38(51-45(62)50-34-17-15-14-16-18-34)49(61-48)26-25-46(10,60-49)39-22-23-47(56,13-3)33(9)57-39;/h14-18,28-33,35-40,42-43,52,56H,11-13,19-27H2,1-10H3,(H,54,55)(H2,50,51,62);/q;+1/p-1/t28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39+,40+,42+,43-,46-,47+,48-,49-;/m0./s1 |
InChI 键 |
RNUHZMQZZHHEPZ-XAIBBESXSA-M |
手性 SMILES |
CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)CC[C@@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)NC(=S)NC6=CC=CC=C6)C)C)O)C)C(=O)[O-].[Na+] |
规范 SMILES |
CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)CCC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)NC(=S)NC6=CC=CC=C6)C)C)O)C)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)

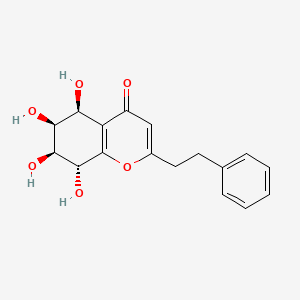

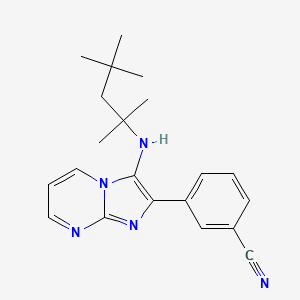

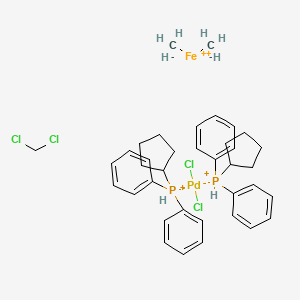
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
